(R)-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid
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Overview
Description
®-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid is a synthetic amino acid derivative It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a guanidino group attached to the hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale Strecker synthesis or other methods that allow for the efficient introduction of the benzyloxycarbonyl and guanidino groups. Optimization of reaction conditions, such as temperature, pH, and the use of catalysts, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid can undergo various chemical reactions, including:
Oxidation: The guanidino group can be oxidized to form urea derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The amino and guanidino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
®-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may enhance the compound’s binding affinity to its target, while the guanidino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
®-2-(tert-butoxycarbonylaMino)-6-guanidinohexanoic acid: Similar structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
®-2-(benzyloxycarbonylaMino)-6-aminohexanoic acid: Lacks the guanidino group.
Uniqueness
®-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid is unique due to the presence of both the benzyloxycarbonyl and guanidino groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H22N4O4 |
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Molecular Weight |
322.36 g/mol |
IUPAC Name |
(2R)-6-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H22N4O4/c16-14(17)18-9-5-4-8-12(13(20)21)19-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,19,22)(H,20,21)(H4,16,17,18)/t12-/m1/s1 |
InChI Key |
KTPKIMJAZDFELN-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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